2-(2-Bromoethyl)-4-fluoropyridine

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

2-(2-Bromoethyl)-4-fluoropyridine (CAS 2228732-18-9) is a heterocyclic building block belonging to the halogenated pyridine class, with molecular formula C₇H₇BrFN and molecular weight 204.04 g/mol. It features a pyridine ring substituted with a bromoethyl group at the 2-position and a fluorine atom at the 4-position, with a calculated LogP of 2.16 and topological polar surface area (TPSA) of 12.89 Ų.

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
Cat. No. B15157101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)-4-fluoropyridine
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1F)CCBr
InChIInChI=1S/C7H7BrFN/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1,3H2
InChIKeyKQEGKVVVBPZGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)-4-fluoropyridine Procurement Guide: What Sets This Halogenated Pyridine Building Block Apart


2-(2-Bromoethyl)-4-fluoropyridine (CAS 2228732-18-9) is a heterocyclic building block belonging to the halogenated pyridine class, with molecular formula C₇H₇BrFN and molecular weight 204.04 g/mol . It features a pyridine ring substituted with a bromoethyl group at the 2-position and a fluorine atom at the 4-position, with a calculated LogP of 2.16 and topological polar surface area (TPSA) of 12.89 Ų . The compound is supplied at ≥95% purity and serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its dual-halogen architecture—an aliphatic bromide optimized for SN2 displacement and cross-coupling, combined with an aromatic fluoride amenable to nucleophilic aromatic substitution (SNAr)—provides orthogonal reactivity that cannot be replicated by single-halogen or regioisomeric analogs [1].

Why 2-(2-Bromoethyl)-4-fluoropyridine Cannot Be Replaced by 2-(2-Bromoethyl)pyridine or Regioisomeric Analogs


Halogenated pyridine building blocks with bromoethyl side chains are not interchangeable commodities. Removing the 4-fluoro substituent (as in 2-(2-bromoethyl)pyridine, CAS 39232-04-7) reduces the calculated LogP from 2.16 to 1.6—a ΔLogP of +0.56—representing a ~3.6-fold difference in partition coefficient that directly impacts membrane permeability in cell-based assays [1]. More critically, the fluoropyridine ring follows a well-established nucleophilic activation order: 4-fluorine > 2-fluorine > 3-fluorine [2]. This means a 5-fluoro or 2-fluoro regioisomer (e.g., 5-(2-bromoethyl)-2-fluoropyridine or 4-(2-bromoethyl)-2-fluoropyridine) will exhibit different—often slower—SNAr kinetics, altering reaction timelines, yields, and regiochemical outcomes during sequential functionalization [3]. Furthermore, the 4-fluoro group participates in distinctive hydrogen-bonding and electrostatic interactions with biological targets via a C–F···H–X dipole effect, whereas the chlorine analog (2-(2-chloroethyl)-4-fluoropyridine) presents inferior leaving-group ability in the alkyl chain (Br vs. Cl), compromising SN2 reaction rates . These quantifiable differences mean that substituting an analog without compensating for altered reactivity, lipophilicity, or electronic properties risks synthetic failure, reduced yields, or misleading structure-activity relationships.

2-(2-Bromoethyl)-4-fluoropyridine: Head-to-Head and Class-Level Differentiation Evidence


Lipophilicity Advantage: LogP +0.56 Over the Non-Fluorinated Analog

2-(2-Bromoethyl)-4-fluoropyridine exhibits a calculated LogP of 2.16 , compared to 1.6 for the direct non-fluorinated analog 2-(2-bromoethyl)pyridine (PubChem XLogP3) [1]. This ΔLogP of +0.56 corresponds to an approximately 3.6-fold increase in the octanol-water partition coefficient (P), enhancing predicted membrane permeability without exceeding the Lipinski Rule of Five threshold (LogP < 5). The topological polar surface area remains nearly identical (12.89 vs 12.9 Ų), meaning the lipophilicity gain is achieved without sacrificing passive permeability potential.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

SNAr Reactivity Ordering: 4-Fluoro Outperforms 2-Fluoro and 3-Fluoro Regioisomers

A foundational study in the Journal of Fluorine Chemistry established that the relative activation of fluoropyridines toward nucleophilic aromatic substitution follows the order 4-fluorine > 2-fluorine > 3-fluorine [1]. This places 2-(2-bromoethyl)-4-fluoropyridine—which bears a reactive 4-fluoro substituent—at the highest tier of SNAr reactivity among all fluoropyridine regioisomers. While 2-fluoropyridine itself undergoes ethoxide displacement approximately 250 times faster than 2-chloropyridine [2], the 4-fluoro position experiences even greater activation. Consequently, analogs with fluorine at the 2-position (e.g., 4-(2-bromoethyl)-2-fluoropyridine) or 5-position (e.g., 2-(2-bromoethyl)-5-fluoropyridine) are expected to display successively slower SNAr kinetics, directly affecting reaction time, required temperature, and achievable yields in multi-step synthetic sequences.

Nucleophilic Aromatic Substitution SNAr Reactivity Sequential Functionalization Fluoropyridine Chemistry

Orthogonal Reactivity: Dual Reactive Handles Enable Sequential Functionalization Without Protecting Groups

2-(2-Bromoethyl)-4-fluoropyridine is uniquely equipped with two electronically and mechanistically distinct reactive sites: (i) a primary alkyl bromide at the 2-position side chain, optimal for SN2 displacement by amines, thiols, alkoxides, and organometallic cross-coupling (Suzuki, Sonogashira, Heck); and (ii) a 4-fluorine atom on the pyridine ring, activated for nucleophilic aromatic substitution (SNAr) under more forcing conditions . This contrasts with 2-(2-bromoethyl)pyridine, which possesses only a single reactive handle (the alkyl bromide), limiting downstream diversification to one site [1]. The 'hard nucleophile replaces fluorine, soft nucleophile replaces bromine' rule established for bromofluoropyridines [2] provides predictable chemoselectivity: soft nucleophiles (thiols, amines) preferentially displace bromide; hard nucleophiles (alkoxides, hydroxide) can be directed to the 4-fluoro position under appropriate conditions.

Orthogonal Synthetic Strategy Dual-Functional Building Block Sequential Derivatization Parallel Synthesis

Molecular Orbital Stabilization: 4-Fluoro Isomer Exhibits Intermediate Ring Electronics Between 2-Fluoro and 3-Fluoro

Density functional theory (DFT) calculations on monosubstituted fluoropyridines at the 6-31G* level reveal a total molecular energy ordering of 2-fluoropyridine > 4-fluoropyridine > 3-fluoropyridine, implying the 4-fluoro isomer occupies an electronic 'middle ground' between the most stable 2-fluoro and least stable 3-fluoro configurations [1]. This intermediate electronic character is critical for fine-tuning the pyridine ring's π-electron density and its interaction with biological targets. Additionally, LUMO+1 orbital energy analysis—the relevant frontier orbital for SNAr at fluoropyridines—shows substituent-dependent variation; the 4-fluoro substitution pattern produces a LUMO+1 lobe centered on the C–F carbon that is distinct from 2-fluoro and 3-fluoro analogs, directly correlating with experimentally observed reaction rates (R² = 0.9175) [2].

Computational Chemistry DFT Calculations Electronic Structure Structure-Activity Relationship

Where 2-(2-Bromoethyl)-4-fluoropyridine Delivers the Highest Value: Evidence-Backed Application Scenarios


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Enhanced Lipophilicity

Programs targeting intracellular or CNS receptors benefit from the +0.56 LogP advantage over 2-(2-bromoethyl)pyridine [1]. The compound's LogP of 2.16 is within the optimal CNS drug range (LogP 2–4), delivering a ~3.6-fold improvement in predicted passive membrane permeability without the TPSA penalty that would accompany larger substituents . The 4-fluoro group also forms C–F···H–X dipole interactions that can enhance target binding affinity, a feature absent in the non-fluorinated analog.

Parallel Synthesis: Sequential Library Construction Using Orthogonal Reactive Handles

The dual-halogen architecture enables a two-step diversification without protecting-group interconversion: first, the alkyl bromide undergoes SN2 displacement or Pd-catalyzed cross-coupling (Suzuki, Sonogashira) with soft nucleophiles; second, the 4-fluoro substituent reacts via SNAr with hard nucleophiles under more forcing conditions . This orthogonal reactivity, guided by the hard/soft nucleophile selectivity principle established for bromofluoropyridines [2], allows parallel synthesis of diverse compound libraries with fewer synthetic steps and higher overall yields compared to single-handle building blocks.

Agrochemical Intermediate: Fluorinated Pyridine Scaffolds for Crop Protection Agents

Fluorinated pyridines constitute a privileged scaffold in agrochemical discovery, as exemplified by commercial products such as flonicamid and fluopicolide. The 4-fluoro substitution pattern is particularly prevalent in active ingredients due to its metabolic stability and optimal electronic profile [3]. 2-(2-Bromoethyl)-4-fluoropyridine serves as a direct precursor for introducing the 2-aminoethyl-4-fluoropyridine pharmacophore found in multiple insecticide and fungicide lead series. The bromoethyl handle facilitates late-stage diversification, enabling rapid analoging in hit-to-lead campaigns.

Chemical Biology: Photoaffinity Labeling and Activity-Based Protein Profiling Probes

The alkyl bromide moiety serves as an electrophilic warhead for covalent modification of protein targets, while the 4-fluoro group can be isotopically substituted (¹⁸F) for positron emission tomography (PET) imaging applications or used as a ¹⁹F NMR reporter in protein-ligand interaction studies . The compound's compact size (MW 204.04) and balanced LogP make it suitable for generating probe molecules with minimal perturbation of the parent ligand's binding mode.

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